molecular formula C16H11N3O2 B11846263 N-(4-Nitrobenzylidene)quinolin-6-amine CAS No. 84922-40-7

N-(4-Nitrobenzylidene)quinolin-6-amine

Cat. No.: B11846263
CAS No.: 84922-40-7
M. Wt: 277.28 g/mol
InChI Key: MRTGVHMDBZMJNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzylidene)quinolin-6-amine typically involves the condensation of 4-nitrobenzaldehyde with quinolin-6-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Nitrobenzylidene)quinolin-6-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(4-Nitrobenzylidene)quinolin-6-amine can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

84922-40-7

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-quinolin-6-ylmethanimine

InChI

InChI=1S/C16H11N3O2/c20-19(21)15-6-3-12(4-7-15)11-18-14-5-8-16-13(10-14)2-1-9-17-16/h1-11H

InChI Key

MRTGVHMDBZMJNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])N=C1

Origin of Product

United States

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